Cas no 1359655-66-5 (ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate)
ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 6-Quinazolinecarboxylic acid, 2-amino-5,6,7,8-tetrahydro-, ethyl ester
- 2-AMINO-5,6,7,8-TETRAHYDRO-QUINAZOLINE-6-CARBOXYLIC ACID ETHYL ESTER
- ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate
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- Inchi: 1S/C11H15N3O2/c1-2-16-10(15)7-3-4-9-8(5-7)6-13-11(12)14-9/h6-7H,2-5H2,1H3,(H2,12,13,14)
- InChI Key: KKRUVXTWHFOSRV-UHFFFAOYSA-N
- SMILES: N1=C2C(CC(C(OCC)=O)CC2)=CN=C1N
ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM443241-250mg |
2-AMINO-5,6,7,8-TETRAHYDRO-QUINAZOLINE-6-CARBOXYLIC ACID ETHYL ESTER |
1359655-66-5 | 95%+ | 250mg |
$741 | 2023-02-02 | |
| Chemenu | CM443241-500mg |
2-AMINO-5,6,7,8-TETRAHYDRO-QUINAZOLINE-6-CARBOXYLIC ACID ETHYL ESTER |
1359655-66-5 | 95%+ | 500mg |
$1154 | 2023-02-02 | |
| Chemenu | CM443241-1g |
2-AMINO-5,6,7,8-TETRAHYDRO-QUINAZOLINE-6-CARBOXYLIC ACID ETHYL ESTER |
1359655-66-5 | 95%+ | 1g |
$1472 | 2023-02-02 | |
| Enamine | EN300-1708822-0.05g |
ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate |
1359655-66-5 | 95% | 0.05g |
$252.0 | 2023-09-20 | |
| Enamine | EN300-1708822-0.1g |
ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate |
1359655-66-5 | 95% | 0.1g |
$376.0 | 2023-09-20 | |
| Enamine | EN300-1708822-0.25g |
ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate |
1359655-66-5 | 95% | 0.25g |
$538.0 | 2023-09-20 | |
| Enamine | EN300-1708822-0.5g |
ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate |
1359655-66-5 | 95% | 0.5g |
$847.0 | 2023-09-20 | |
| Enamine | EN300-1708822-1.0g |
ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate |
1359655-66-5 | 95% | 1.0g |
$1086.0 | 2023-07-04 | |
| Enamine | EN300-1708822-2.5g |
ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate |
1359655-66-5 | 95% | 2.5g |
$2127.0 | 2023-09-20 | |
| Enamine | EN300-1708822-5.0g |
ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate |
1359655-66-5 | 95% | 5.0g |
$3147.0 | 2023-07-04 |
ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate
Ethyl 2-Amino-5,6,7,8-Tetrahydroquinazoline-6-Carboxylate: A Comprehensive Overview
Ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate (CAS No. 1359655-66-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinazoline family, which has been extensively studied due to its diverse biological activities and potential applications in drug development. The structure of ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate is characterized by a tetrahydroquinazoline ring system with an ethyl carboxylate group at position 6 and an amino group at position 2. These functional groups contribute to its unique chemical properties and biological interactions.
Recent studies have highlighted the importance of quinazoline derivatives in medicinal chemistry. For instance, researchers have explored the potential of ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate as a lead compound for the development of anti-cancer agents. The tetrahydroquinazoline moiety is known to exhibit anti-proliferative effects against various cancer cell lines. Furthermore, the presence of the ethyl carboxylate group enhances the compound's solubility and bioavailability, making it a promising candidate for further preclinical studies.
The synthesis of ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate involves a multi-step process that typically begins with the preparation of the quinazoline core. This is followed by hydrogenation to form the tetrahydro derivative and subsequent functionalization to introduce the amino and carboxylic acid groups. The final step involves esterification with ethanol to yield the ethyl ester. This synthetic pathway has been optimized in recent years to improve yield and purity, making it more accessible for research purposes.
One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. For example, studies have shown that ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate can inhibit key enzymes involved in inflammation and oxidative stress. These findings suggest that it may have therapeutic potential in conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its anti-inflammatory properties have been validated through in vitro assays using human peripheral blood mononuclear cells.
Another area of active research is the evaluation of this compound's pharmacokinetic profile. Understanding how ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate is absorbed, distributed, metabolized, and excreted is crucial for determining its suitability as a drug candidate. Early studies indicate that it has moderate oral bioavailability and exhibits favorable pharmacokinetic characteristics in preclinical models.
In conclusion,CAS No.1359655-66-5,Ethyl 2-amino-5 , ,ethyl 2-amino ,tetrahydroquinazoline ,carboxylic acid ester represents a valuable addition to the arsenal of bioactive compounds being investigated for therapeutic applications. Its unique chemical structure,tailored synthetic methods,and promising biological activities make it a subject of ongoing research interest.As advancements in medicinal chemistry continue,the potential for this compound to contribute to innovative treatments grows ever more compelling.
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